molecular formula C13H17NO2 B12638124 N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide CAS No. 921607-21-8

N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide

Cat. No.: B12638124
CAS No.: 921607-21-8
M. Wt: 219.28 g/mol
InChI Key: ITAIDFOIVHSPNR-UHFFFAOYSA-N
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Description

N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide is an organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydroxyphenyl group attached to an ethyl chain, which is further connected to a methylbutenamide moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide typically involves the reaction of 4-hydroxyphenethylamine with 3-methylbut-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the amide moiety can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in redox reactions, influencing cellular processes such as oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide
  • N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

921607-21-8

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-3-methylbut-2-enamide

InChI

InChI=1S/C13H17NO2/c1-10(2)9-13(16)14-8-7-11-3-5-12(15)6-4-11/h3-6,9,15H,7-8H2,1-2H3,(H,14,16)

InChI Key

ITAIDFOIVHSPNR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCCC1=CC=C(C=C1)O)C

Origin of Product

United States

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